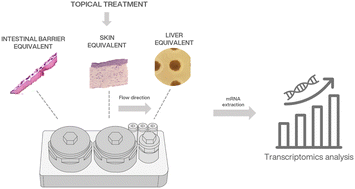Combining a microphysiological system of three organ equivalents and transcriptomics to assess toxicological endpoints for cosmetic ingredients†
Lab on a Chip Pub Date: 2023-11-01 DOI: 10.1039/D3LC00546A
Abstract
Animal testing for cosmetic ingredients and final products has been banned in Europe and is gaining legal force worldwide. However, the need for reliable testing methodologies remains for safety assessment of cosmetic ingredients. While new approach methodologies exist for many toxicological endpoints, some complex ones lack appropriate testing methods. Microphysiological systems (MPSs) have emerged as a promising tool to address this gap in pre-clinical testing, offering higher predictivity compared to animal models due to the phylogenetic distance between humans and animals. Moreover, they provide a more physiological approach than traditional in vitro testing by mimicking interconnections between different culture compartments as seen in complex organisms. This study presents a three-organ microfluidic MPS comprising skin, liver, and intestine equivalents. Combining this model with gene expression analysis, we evaluated toxicological endpoints of chemicals, demonstrating its potential for diverse applications. Our findings highlight the MPS model as a reliable and ethical method to be applied in an integrated approach for safety assessment in the cosmetic industry. It offers a promising strategy to evaluate toxicological endpoints for cosmetic ingredients and other chemicals, supporting the elimination of animal testing while ensuring consumer safety.


Recommended Literature
- [1] First example of “click” copper(i) catalyzed azide-alkynecycloaddition in supercritical carbon dioxide: application to the functionalization of aliphatic polyesters
- [2] Underpotential deposition and anodic stripping voltammetry at mesoporous microelectrodes
- [3] Equipment news
- [4] Deprotonation induced formation of Möbius aromatic [32]heptaphyrins†
- [5] SERS-active substrate assembled by Ag NW-embedded porous polystyrene fibers†
- [6] Domino transformation of isoxazoles to 2,4-dicarbonylpyrroles under Fe/Ni relay catalysis†
- [7] Synthesis and evaluation of new potential HIV-1 non-nucleoside reverse transcriptase inhibitors. New analogues of MKC-442 containing Michael acceptors in the C-6 position
- [8] Vault, viral, and virus-like nanoparticles for targeted cancer therapy
- [9] Three dimensional quantitative characterization of magnetite nanoparticles embedded in mesoporous silicon: local curvature, demagnetizing factors and magnetic Monte Carlo simulations†
- [10] Mesoscopic simulations of hydrophilic cross-linked polycarbonate polyurethane networks: structure and morphology†

Journal Name:Lab on a Chip
Research Products
-
CAS no.: 1718-53-2
-
CAS no.: 126840-22-0
-
CAS no.: 155535-23-2









